Cas no 2743432-10-0 (5-Bromo-3-fluoro-1,2-benzothiazole)

5-Bromo-3-fluoro-1,2-benzothiazole 化学的及び物理的性質
名前と識別子
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- EN300-37276301
- 2743432-10-0
- 5-bromo-3-fluoro-1,2-benzothiazole
- 5-Bromo-3-fluoro-1,2-benzothiazole
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- インチ: 1S/C7H3BrFNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
- InChIKey: JABHPLDCEIBMFQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(=NS2)F)C=1
計算された属性
- 精确分子量: 230.91536g/mol
- 同位素质量: 230.91536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 41.1Ų
5-Bromo-3-fluoro-1,2-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37276301-0.5g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
Enamine | EN300-37276301-2.5g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-37276301-5.0g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
Enamine | EN300-37276301-0.1g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
Enamine | EN300-37276301-10.0g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
Enamine | EN300-37276301-0.05g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
Enamine | EN300-37276301-1.0g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-37276301-0.25g |
5-bromo-3-fluoro-1,2-benzothiazole |
2743432-10-0 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 |
5-Bromo-3-fluoro-1,2-benzothiazole 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
5-Bromo-3-fluoro-1,2-benzothiazoleに関する追加情報
Recent Advances in the Study of 5-Bromo-3-fluoro-1,2-benzothiazole (CAS: 2743432-10-0) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-3-fluoro-1,2-benzothiazole (CAS: 2743432-10-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural and functional properties. This heterocyclic compound, characterized by the presence of bromine and fluorine substituents on the benzothiazole ring, has demonstrated significant potential in the development of novel therapeutic agents. Recent studies have explored its applications in drug discovery, particularly in targeting enzymes and receptors involved in various disease pathways.
One of the key areas of interest is the role of 5-Bromo-3-fluoro-1,2-benzothiazole as a building block in the synthesis of small-molecule inhibitors. Researchers have utilized this compound to develop inhibitors for kinases and proteases, which are critical targets in cancer and inflammatory diseases. The bromine and fluorine substituents enhance the binding affinity and selectivity of these inhibitors, making them highly effective in preclinical models. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the compound's utility in designing selective kinase inhibitors with improved pharmacokinetic properties.
In addition to its role in drug discovery, 5-Bromo-3-fluoro-1,2-benzothiazole has been investigated for its potential in diagnostic applications. Its fluorescent properties, attributed to the benzothiazole core, make it a valuable probe for imaging studies. Recent work has demonstrated its use in the development of fluorescent tags for tracking cellular processes, such as protein-protein interactions and enzyme activity. This dual functionality as both a therapeutic and diagnostic agent underscores its versatility in biomedical research.
Another significant advancement is the exploration of 5-Bromo-3-fluoro-1,2-benzothiazole in the context of antimicrobial agents. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes has been validated in several studies. For example, a 2023 study in Bioorganic & Medicinal Chemistry reported the synthesis of derivatives with potent activity against multidrug-resistant bacterial strains. These findings highlight the compound's potential in addressing the growing challenge of antibiotic resistance.
Despite these promising developments, challenges remain in optimizing the pharmacological profile of 5-Bromo-3-fluoro-1,2-benzothiazole-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural modifications and in vivo studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this scaffold.
In conclusion, 5-Bromo-3-fluoro-1,2-benzothiazole (CAS: 2743432-10-0) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its applications span drug discovery, diagnostics, and antimicrobial therapy, making it a compound of significant interest to the scientific community. Continued research and development efforts are expected to yield new insights and innovative solutions based on this promising scaffold.
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